DCBCI0901
Description
DCBCI0901 is a novel small-molecule inhibitor targeting the PI3K/mTOR signaling pathway, specifically inhibiting PI3Kα, mTORC1, and mTORC2. Developed by the Development Center for Biotechnology in Taiwan, it was designed to address hyperactivation of the PI3K-AKT-mTOR axis, a hallmark of many cancers, including non-small cell lung cancer (NSCLC), prostate cancer, and breast cancer .
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DCBCI0901; DCBCI-0901; DCBCI 0901. |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism of Action : DCBCI0901 binds to the ATP-binding pockets of PI3Kα (p110α/p85α) and mTOR, blocking downstream signaling pathways critical for cell survival, proliferation, and resistance to chemotherapy .
- Potency :
- Selectivity : Demonstrates >10-fold selectivity over 20 other serine/threonine and tyrosine kinases, reducing off-target toxicity risks .
- Cellular Activity: Suppresses phosphorylation of key substrates, including p70S6K (mTORC1), AKT-S473 (mTORC2), and AKT-T308 (PI3K), at nanomolar concentrations .
Clinical Development:
A Phase I trial (NCT02069158) evaluated this compound in advanced solid tumor patients, utilizing a 28-day cycle with 5 days of intravenous infusion (30 minutes/day). The study emphasized dose escalation to determine maximum tolerated dose (MTD) and pharmacokinetic (PK) parameters, with tumor response assessed via RECIST criteria .
Preclinical Efficacy:
- In vitro : Inhibited proliferation in NSCLC (A549), prostate (PC-3, LNCap), and breast cancer (HCC1954, BT474) cell lines, with IC50 values ranging from 6–48 nM .
- In vivo: Achieved >65% tumor growth inhibition in xenograft models, including EGFR-TKI-resistant NSCLC (H1975), even in advanced-stage tumors (mean volume >350 mm³ at treatment initiation) .
Comparison with Similar Compounds
This compound belongs to a class of dual PI3K/mTOR inhibitors. Below is a comparative analysis with two structurally and functionally analogous compounds: BEZ235 and LY3023414 .
Table 1: Pharmacological and Clinical Comparison
| Parameter | This compound | BEZ235 (Dactolisib) | LY3023414 |
|---|---|---|---|
| Targets | PI3Kα, mTORC1/2 | PI3Kα/β/γ/δ, mTORC1/2 | PI3Kα/β/δ, mTORC1/2 |
| IC50 (PI3Kα) | 78 nM | 20 nM | 6 nM |
| IC50 (mTOR) | 8.4 nM | 7 nM | 38 nM |
| Selectivity | >10-fold over 20 kinases | Moderate selectivity | High selectivity |
| Key Resistance Model | EGFR-TKI-resistant NSCLC | PTEN-deficient cancers | KRAS-mutated cancers |
| Clinical Phase | Phase I | Phase II (discontinued) | Phase II |
| Administration | IV infusion | Oral | Oral |
| Tumor Inhibition | >65% in xenografts | ~50% in PTEN-null models | ~60% in KRAS-mutant models |
Key Differentiators of this compound:
In contrast, BEZ235 and LY3023414 show reduced activity in similar resistance settings.
Balanced Selectivity : Unlike BEZ235, which inhibits all PI3K isoforms (α/β/γ/δ), this compound’s specificity for PI3Kα may mitigate metabolic toxicities (e.g., hyperglycemia) associated with pan-PI3K inhibition .
Pharmacokinetic Profile : this compound’s IV administration ensures consistent bioavailability, whereas oral inhibitors like LY3023414 face variability due to first-pass metabolism .
Limitations:
- Early Clinical Stage : this compound remains in Phase I, whereas LY3023414 has advanced to Phase II trials for endometrial and pancreatic cancers.
- Toxicity Data : Preliminary safety profiles from Phase I trials are pending publication, unlike BEZ235, which was discontinued due to dose-limiting toxicities (e.g., hyperglycemia, rash) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
